N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide
Description
N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to an azetidine ring, which is further connected to an acetamide moiety
Properties
IUPAC Name |
N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-8-4-3-5-11(12(8)13)19(17,18)15-6-10(7-15)14-9(2)16/h3-5,10H,6-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAMSQGWPENDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N2CC(C2)NC(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Bromomethylphenyl Group: This step involves the bromination of a methylphenyl precursor followed by its attachment to the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding alcohols or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.
Substitution: The bromine atom in the bromomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Alcohols, acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromomethyl group may also participate in covalent bonding with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparison: N-[1-(2-bromo-3-methylphenyl)sulfonylazetidin-3-yl]acetamide is unique due to its specific structural features, such as the azetidine ring and the sulfonyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromomethyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
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